Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-
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Overview
Description
Preparation Methods
Cephaloridine can be synthesized from cephalotin and pyridine through a deacetylation process. The reaction involves heating an aqueous mixture of cephalotin, thiocyanate, pyridine, and phosphoric acid for several hours. After cooling, the mixture is diluted with water, and the pH is adjusted with a mineral acid, leading to the precipitation of cephaloridine thiocyanate salt .
Chemical Reactions Analysis
Cephaloridine undergoes various chemical reactions, including:
Oxidation: Cephaloridine can be oxidized under specific conditions, leading to the formation of reactive metabolites.
Reduction: Reduction reactions can modify the cephalosporin ring structure.
Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cephaloridine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in veterinary medicine to treat bacterial infections in animals.
Industry: Utilized in the production of cephalosporin antibiotics and related compounds.
Mechanism of Action
Cephaloridine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Additionally, cephaloridine’s toxicity may be related to the formation of reactive metabolites by cytochromes P-450 or the destabilization of the β-lactam ring .
Comparison with Similar Compounds
Cephaloridine is similar to other first-generation cephalosporins, such as cephalothin and cefaclor. it has unique properties that distinguish it from these compounds:
Cephalothin: Cephalothin possesses an acetoxy group at position three, which is metabolized to a less active compound, desacetylcephalothin.
Cephaloridine’s unique structure, including its zwitterionic nature at physiological pH, contributes to its distinct pharmacological and toxicological profile .
Properties
CAS No. |
13057-93-7 |
---|---|
Molecular Formula |
C19H18N3O4S2+ |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/p+1/t15-,18-/m1/s1 |
InChI Key |
CZTQZXZIADLWOZ-CRAIPNDOSA-O |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4 |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4 |
Origin of Product |
United States |
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